2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16605514
Molecular Formula: C13H20NO4-
Molecular Weight: 254.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20NO4- |
|---|---|
| Molecular Weight | 254.30 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
| Standard InChI Key | BICQNBQLGTZYCQ-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester (CAS 1250997-05-7) possesses the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate, reflects the presence of a bicyclo[2.2.2]octane core with two carboxylic acid derivatives: a tert-butyl ester at position 2 and a free carboxylic acid at position 6.
The compound’s bicyclic structure imposes significant conformational rigidity, which enhances its stability and influences its interactions with biological targets. X-ray crystallography of related azabicyclo compounds reveals chair-like conformations in the six-membered rings, with the nitrogen atom adopting a pseudo-axial orientation .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid derivatives typically involves multi-step strategies:
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Bicyclic Core Formation: Intramolecular cyclization of γ-amino acids or lactams under acidic or basic conditions generates the azabicyclo[2.2.2]octane framework .
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Esterification: Selective protection of the C2 carboxylic acid with tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.
A comparative analysis of synthetic yields reveals that microwave-assisted cyclization improves reaction efficiency (75–85% yield) compared to traditional thermal methods (60–70%) .
Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Cyclization Temperature | 80–100°C (thermal), 150°C (microwave) | |
| Boc Protection Yield | 90–95% | |
| Purity (HPLC) | ≥98% |
Comparative Analysis with Structural Analogs
The tert-butyl ester group distinguishes this compound from related azabicyclo derivatives:
Table 2: Structural and Functional Comparison
The C6 carboxylic acid enables salt bridge formation with lysine residues in enzymatic active sites, a feature absent in ester- or amide-modified analogs .
Industrial and Research Applications
Pharmaceutical Development
As a bifunctional scaffold, this compound serves as:
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Neurological Drug Precursor: Phase I trials of a derivative for Alzheimer’s disease showed 70% blood-brain barrier penetration in murine models .
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Antibacterial Agent: MIC values of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
Material Science
The rigid bicyclic structure enhances thermal stability in polymer composites, with a glass transition temperature (T₉) increase of 15°C at 5 wt% loading .
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